molecular formula C41H38N4O16-8 B1264948 Precorrin-1(8-)

Precorrin-1(8-)

Cat. No. B1264948
M. Wt: 842.8 g/mol
InChI Key: CJLVUWULFKHGFB-NZCAJUPMSA-F
Attention: For research use only. Not for human or veterinary use.
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Description

Precorrin-1(8-) is octaanion of precorrin-1 arising from global deprotonation of the carboxy groups. It is a conjugate base of a precorrin-1.

Scientific Research Applications

  • Crystal Structure and Enzymatic Mechanism

    • The crystal structure of precorrin-8x methyl mutase (CobH), an enzyme in the vitamin B12 pathway, demonstrates a mechanism for methyl migration as an allowed [1,5]-sigmatropic shift. This insight helps in understanding the structural and enzymatic functions of precorrin-1(8-) in vitamin B12 synthesis (Shipman et al., 2001).
  • Optimization of Enzymes in Precorrin-2 Synthesis

    • A study optimized the concentrations of enzymes involved in precorrin-2 synthesis, a key precursor for cobalamin and siroheme synthesis. This optimization is crucial for maximizing the production of biologically-derived chemicals like precorrin-1(8-) (Fang et al., 2016).
  • Heme Biosynthesis Pathway

    • Research on Methanosarcina barkeri shows the synthesis of protoheme via precorrin-2, involving methylation reactions utilizing S-adenosyl-L-methionine. This demonstrates the role of precorrin-1(8-) in the heme biosynthesis pathway (Buchenau et al., 2006).
  • Involvement in NirJ, a Radical SAM Family Member

    • NirJ, a protein involved in transforming precorrin-2 into heme d1, contains a 4Fe-4S centre, a characteristic of radical SAM enzymes. This highlights precorrin-1(8-)'s involvement in complex enzymatic processes (Brindley et al., 2010).
  • Structural Dynamics of Methyltransferase Involving Precorrin-2

    • The study of NirE, an S-adenosyl-L-methionine-dependent Methyltransferase, reveals its role in transferring a methyl group from SAM to uroporphyrinogen III, indicating the significant role of precorrin-1(8-) in tetrapyrrol biosynthesis (Singh et al., 2016).
  • Engineering Cobalamin Biosynthesis

    • Research on the genetic engineering of cobalt-precorrin 5A and 5B intermediates in vitamin B12 pathway of Salmonella enterica defines the roles of specific enzymes in anaerobic biosynthesis, involving stages of precorrin-1(8-) (Kajiwara et al., 2006).
  • Isolation of Intermediates in Cobalamin Biosynthesis

    • An innovative approach using an enzyme-trap enables the isolation of intermediates in cobalamin biosynthesis, providing insight into the metabolic intermediates involving precorrin-1(8-) (Deery et al., 2012).
  • Predicted Precorrin-8x Methylmutase Structure

    • The structure of a predicted precorrin-8x methylmutase from Thermoplasma acidophilum was determined, contributing to the understanding of the biosynthesis of vitamin B12 and the role of precorrin-1(8-) in this process (Cuff et al., 2004).

properties

Product Name

Precorrin-1(8-)

Molecular Formula

C41H38N4O16-8

Molecular Weight

842.8 g/mol

IUPAC Name

3-[(2S,3S,4Z)-8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetrakis(carboxylatomethyl)-3-methyl-10,15,20,22,23,24-hexahydro-2H-porphyrin-2-yl]propanoate

InChI

InChI=1S/C41H46N4O16/c1-41(17-40(60)61)24(5-9-36(52)53)31-15-29-22(11-38(56)57)19(3-7-34(48)49)27(43-29)14-28-21(10-37(54)55)18(2-6-33(46)47)25(42-28)13-26-20(4-8-35(50)51)23(12-39(58)59)30(44-26)16-32(41)45-31/h16,24,42-44H,2-15,17H2,1H3,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/p-8/b32-16-/t24-,41+/m1/s1

InChI Key

CJLVUWULFKHGFB-NZCAJUPMSA-F

Isomeric SMILES

C[C@@]\1([C@@H](C2=N/C1=C\C3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(C2)N5)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-]

Canonical SMILES

CC1(C(C2=NC1=CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(C2)N5)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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